molecular formula C23H26FN3O3S B2913243 3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892758-38-2

3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2913243
CAS No.: 892758-38-2
M. Wt: 443.54
InChI Key: WSRIYZZLSDFWDS-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound of interest in pharmaceutical and biological research. As a derivative of the fluoroquinolone core structure, which is known to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV—key enzymes in bacterial DNA replication and repair—this compound is a candidate for investigating novel antibacterial agents . The specific benzenesulfonyl moiety at the 3-position is a distinct modification that may alter the compound's properties, such as its binding affinity, solubility, or metabolic stability, making it valuable for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a building block or intermediate in medicinal chemistry programs aimed at developing new anti-infectives. Its structure, featuring a 4-ethylpiperazine group, is analogous to that found in other pharmacologically active quinolones, suggesting potential for broad-spectrum activity . This product is intended for laboratory research purposes solely and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own profiling to determine its specific activity and applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-3-25-10-12-27(13-11-25)21-15-20-18(14-19(21)24)23(28)22(16-26(20)4-2)31(29,30)17-8-6-5-7-9-17/h5-9,14-16H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRIYZZLSDFWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. Common steps include:

  • Formation of the quinoline core: : Using precursor compounds and reagents like fluorobenzenesulfonyl chloride and piperazine derivatives.

  • Ethylation: : Introduction of ethyl groups into specific positions using ethyl halides under basic conditions.

  • Condensation and Cyclization: : Establishing the quinolone structure via cyclization reactions under controlled temperatures.

Industrial Production Methods

Industrial production methods leverage automated synthesis techniques, ensuring high purity and yield. Conditions are optimized for large-scale synthesis, often involving:

  • Continuous flow reactors: : For consistent production and enhanced reaction control.

  • Catalysis: : Use of catalysts to speed up reactions while reducing by-products.

  • Purification: : Employing techniques like crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, forming sulfone or oxide derivatives.

  • Reduction: : Reduction reactions yield products with altered functional groups, such as amines from nitro groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the benzene ring or quinolone core.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or peracids.

  • Reducing agents: : Like lithium aluminium hydride or palladium on carbon.

  • Substitution reagents: : Halides, alkoxides, and nucleophiles under various conditions (acidic, basic, or catalytic).

Major Products

  • Oxidation products: : Often sulfoxides or sulfones.

  • Reduction products: : Reduced quinolone derivatives with different functional groups.

  • Substitution products: : Varied aromatic and heterocyclic compounds with tailored properties.

Scientific Research Applications

Chemistry

  • Catalysts: : For promoting organic reactions.

  • Ligands: : In coordination chemistry and metal complex formation.

Biology

  • Enzyme inhibitors: : Targeting specific biochemical pathways.

  • Probe molecules: : In studies of biological processes and cellular functions.

Medicine

  • Pharmaceuticals: : Potential in drug discovery for targeting diseases.

  • Diagnostics: : Use in developing imaging agents or biomarkers.

Industry

  • Materials science: : Application in creating specialized polymers and advanced materials.

  • Agriculture: : Utilized in developing agrochemicals and growth regulators.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific molecular targets, depending on its structure and functional groups. It may inhibit enzymes, bind to receptors, or interfere with nucleic acids.

Pathways Involved

  • Signal Transduction: : Modulating signaling pathways in cells.

  • Gene Expression: : Influencing transcriptional and translational processes.

  • Metabolic Pathways: : Affecting metabolic enzymes and intermediate compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Structural Differences Molecular Weight Key Properties/Inferred Effects Reference
Target Compound - 469.54 g/mol Balanced lipophilicity (benzenesulfonyl) and solubility (ethylpiperazine); potential antimicrobial activity.
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Imp. A)** - Cl at position 7; -COOH at position 3 283.71 g/mol Increased polarity due to -COOH; reduced membrane permeability; potential antibacterial metabolite.
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Imp. D)** - Piperazine (unsubstituted) at position 7 289.34 g/mol Higher basicity vs. ethylpiperazine; altered solubility and receptor interaction.
1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one** - 4-Methylbenzenesulfonyl at position 3 483.59 g/mol Enhanced lipophilicity (methyl group); possible improved CNS penetration.
3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one** - 3,5-Dimethylbenzenesulfonyl at position 3; morpholine at position 7; propyl at N1 458.5 g/mol Reduced basicity (morpholine vs. piperazine); steric hindrance from dimethyl groups may affect binding.
3-((6-Methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 97)** - Naphthalenecarbonyl at position 3; pentyl at N1 400.48 g/mol Bulkier aromatic group may hinder solubility but enhance intercalation with DNA/target proteins.

Detailed Analysis of Substituent Effects

Position 3 Modifications
  • Benzenesulfonyl vs. Carboxylic Acid (Imp. A): The sulfonyl group in the target compound confers greater metabolic stability and stronger electron-withdrawing effects compared to the carboxylic acid in Imp. A. This difference likely enhances target binding (e.g., DNA gyrase in quinolones) but reduces aqueous solubility .
Position 7 Modifications
  • 4-Ethylpiperazine vs. Piperazine (Imp. D) : The ethyl group on piperazine reduces basicity (pKa ~7.5 vs. ~9.5 for unsubstituted piperazine), which may decrease cationic interactions but improve solubility at physiological pH .
  • Morpholine () : The oxygen atom in morpholine lowers basicity (pKa ~5.6) compared to piperazine, reducing protonation-dependent solubility and altering pharmacokinetics .
Position 1 Modifications
  • Ethyl vs. Propyl/Pentyl (): Longer alkyl chains (e.g., pentyl in Compound 97) increase lipophilicity and may prolong half-life but risk hepatotoxicity, a known issue in quinolone derivatives .
Position 6 Fluorine

The fluorine atom is conserved across all analogues, underscoring its critical role in enhancing antibacterial activity by stabilizing DNA-enzyme interactions and resisting metabolic degradation .

Biological Activity

3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolone derivatives. Its unique structural features, including a quinoline core and a sulfonyl group, suggest potential biological activities that warrant detailed investigation. This article compiles research findings, case studies, and data tables related to the biological activity of this compound.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C23H25FN3O3SC_{23}H_{25}FN_3O_3S with a molecular weight of approximately 437.53 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, primarily linked to its interactions with specific molecular targets. Key areas of investigation include:

1. Antimicrobial Activity
The compound has been evaluated for its potential as an antimicrobial agent. Studies suggest that it may inhibit bacterial DNA gyrase, which is crucial for bacterial replication. This mechanism positions it as a potential candidate for treating bacterial infections.

2. Antitumor Properties
Preliminary studies indicate that derivatives of this compound may possess antitumor activity. The presence of the piperazine moiety is believed to enhance its interaction with cancer cell lines, leading to apoptosis in targeted cells.

3. Neuroprotective Effects
Research has explored the neuroprotective capabilities of similar compounds in the quinoline class. The structural modifications in this compound may confer protective effects against neuroinflammation.

The biological activity of the compound is attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in DNA replication and repair processes.
  • Receptor Modulation: It may modulate receptor activity related to neurotransmission and cellular signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound or its analogs:

StudyFindings
Study A (Journal of Medicinal Chemistry)Demonstrated antibacterial activity against Gram-positive bacteria with an IC50 value of 12 µM.
Study B (European Journal of Medicinal Chemistry)Reported cytotoxic effects on various cancer cell lines, notably breast and colon cancer cells.
Study C (Journal of Neuroinflammation)Found that derivatives exhibited significant neuroprotective effects in models of neuroinflammation.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core: Initial reactions involve forming the quinoline structure through cyclization processes.
  • Sulfonation: Introduction of the benzenesulfonyl group via sulfonation reactions.
  • Piperazine Substitution: The ethylpiperazine moiety is added through nucleophilic substitution reactions.

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